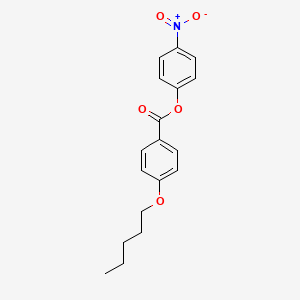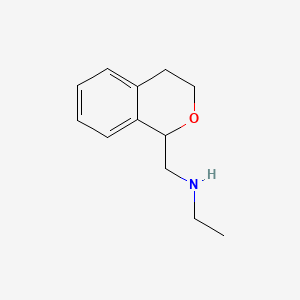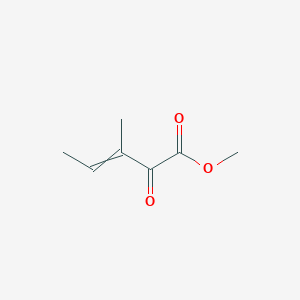
Methyl 3-methyl-2-oxopent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-2-oxopent-3-enoate is an organic compound with the molecular formula C7H10O3. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a conjugated ester and a ketone group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-oxopent-3-enoate can be synthesized through several methods. One common approach involves the condensation of methyl acetoacetate with acetone in the presence of a base, followed by esterification. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors and optimized reaction conditions ensures efficient production, minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-2-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions, particularly at the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ketones.
Applications De Recherche Scientifique
Methyl 3-methyl-2-oxopent-3-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of polymers, resins, and coatings
Mécanisme D'action
The mechanism of action of methyl 3-methyl-2-oxopent-3-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its α,β-unsaturated ester moiety allows it to undergo Michael addition reactions, forming covalent bonds with nucleophiles. These interactions are crucial in its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxobut-3-enoate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 3-methyl-2-oxopent-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-methyl-4-oxopent-2-enoate: Similar structure but with the ketone group at a different position.
Uniqueness
Methyl 3-methyl-2-oxopent-3-enoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an ester and a ketone group in conjugation enhances its versatility in chemical synthesis and industrial processes .
Propriétés
Numéro CAS |
52893-08-0 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 3-methyl-2-oxopent-3-enoate |
InChI |
InChI=1S/C7H10O3/c1-4-5(2)6(8)7(9)10-3/h4H,1-3H3 |
Clé InChI |
UVRACYVHRNTPPY-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


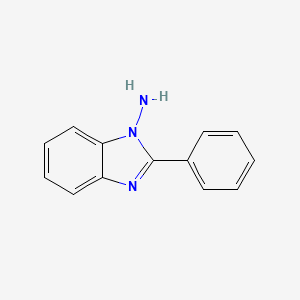

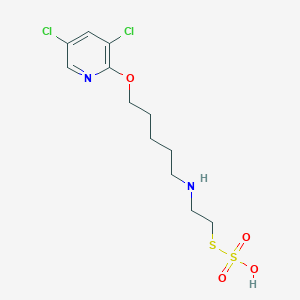
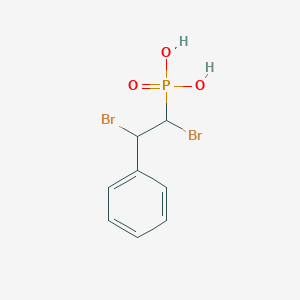
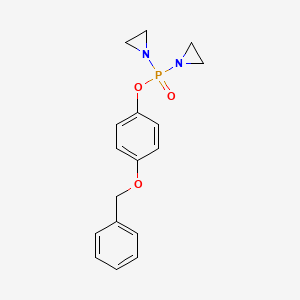
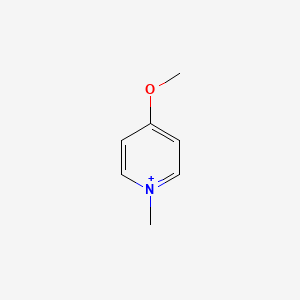
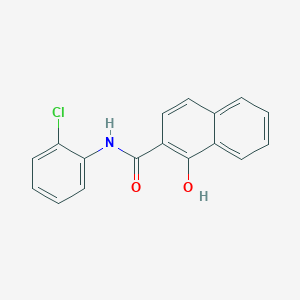
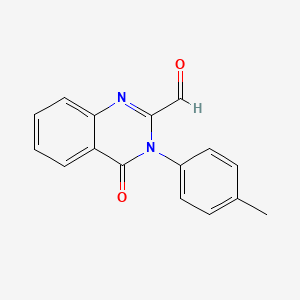
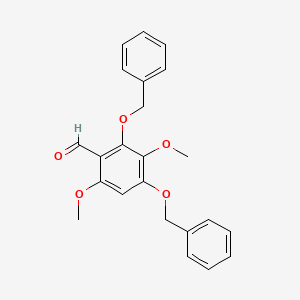
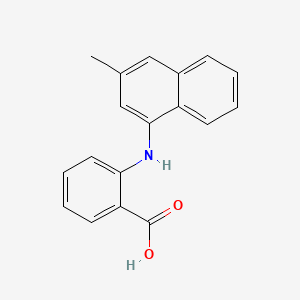
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
